Antitubercular Agent Precursor: Validated Synthetic Utility Not Demonstrated for Unsubstituted or C3-Methyl Analogs
The 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide fragment, which is directly derived from 1-methyl-3-propyl-1H-pyrazol-5-amine, has been validated as a productive scaffold for generating antitubercular compounds. Three derivatives (4b, 4h, and 4l) synthesized from this scaffold exhibited 60–67% inhibition of Mycobacterium tuberculosis chorismate mutase at 10 µM in vitro, with in silico docking scores ranging from -91 to -84 kcal/mol [1]. This specific application pathway is not documented for simpler analogs such as 1,3-dimethyl-1H-pyrazol-5-amine or unsubstituted 5-aminopyrazole, making the 1-methyl-3-propyl substitution pattern uniquely positioned for antitubercular lead development.
| Evidence Dimension | Antitubercular activity of derived compounds |
|---|---|
| Target Compound Data | 60–67% inhibition at 10 µM for three representative derivatives; docking scores -91 to -84 kcal/mol |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazol-5-amine derivatives: no published antitubercular data for comparable fused heterocycles |
| Quantified Difference | Activity demonstrated only for 1-methyl-3-propyl-substituted scaffold; comparator lacks published validation in this assay system |
| Conditions | In vitro Mtb chorismate mutase inhibition assay; in silico docking against PDB: 2FP2 |
Why This Matters
Procurement of this specific compound enables access to a literature-validated synthetic pathway for antitubercular lead generation that is not supported by generic aminopyrazole alternatives.
- [1] Sangepu VR, Jain KK, Bhoomireddy RD, et al. One-pot sonochemical synthesis and in silico/in vitro antitubercular evaluation of 1-methyl-3-propyl-1H-pyrazole containing polynuclear fused N-heteroarenes. J Mol Struct. 2023;1278:134909. View Source
